Methyl (4-isothiocyanatophenyl)acetate Methyl (4-isothiocyanatophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 77055-43-7
VCID: VC6509062
InChI: InChI=1S/C10H9NO2S/c1-13-10(12)6-8-2-4-9(5-3-8)11-7-14/h2-5H,6H2,1H3
SMILES: COC(=O)CC1=CC=C(C=C1)N=C=S
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25

Methyl (4-isothiocyanatophenyl)acetate

CAS No.: 77055-43-7

Cat. No.: VC6509062

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25

* For research use only. Not for human or veterinary use.

Methyl (4-isothiocyanatophenyl)acetate - 77055-43-7

Specification

CAS No. 77055-43-7
Molecular Formula C10H9NO2S
Molecular Weight 207.25
IUPAC Name methyl 2-(4-isothiocyanatophenyl)acetate
Standard InChI InChI=1S/C10H9NO2S/c1-13-10(12)6-8-2-4-9(5-3-8)11-7-14/h2-5H,6H2,1H3
Standard InChI Key YJVMZRQLTVUMTL-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(C=C1)N=C=S

Introduction

Chemical Identity and Structural Properties

Methyl (4-isothiocyanatophenyl)acetate is structurally defined by a phenylacetate backbone substituted with an isothiocyanate group at the para position. Key identifiers include:

PropertyValue
CAS Registry Number77055-43-7
Molecular FormulaC₁₀H₉NO₂S
Molecular Weight207.25 g/mol
IUPAC NameMethyl 2-(4-isothiocyanatophenyl)acetate
SMILESCOC(=O)CC1=CC=C(C=C1)N=C=S
InChIKeyYJVMZRQLTVUMTL-UHFFFAOYSA-N
PubChem CID3878388

The compound’s reactivity stems from the electrophilic isothiocyanate group, which undergoes nucleophilic addition with primary amines, thiols, and hydroxyl groups under mild conditions. Its acetate ester moiety enhances solubility in organic solvents, though aqueous solubility remains undocumented.

Synthesis and Optimization

Primary Synthetic Routes

Methyl (4-isothiocyanatophenyl)acetate is synthesized via two principal methods, adapted from general isothiocyanate preparation protocols :

Method A: Carbon Disulfide (CS₂) Mediated Synthesis

  • Reagents: Primary amine (e.g., 4-aminophenylacetate), CS₂, K₂CO₃, Na₂S₂O₈.

  • Procedure:

    • The amine (5.0 mmol) is reacted with CS₂ (2.5 equiv) in aqueous K₂CO₃ at room temperature for 12 hours.

    • Sodium persulfate (1.0 equiv) is added to oxidize the intermediate dithiocarbamate to isothiocyanate.

    • Yield: 60–80% after silica gel chromatography .

Method B: Thiophosgene (Cl₂C=S) Route

  • Reagents: Amine, thiophosgene (1.2 equiv), CH₂Cl₂, NaHCO₃.

  • Procedure:

    • A biphasic system of CH₂Cl₂ and aqueous NaHCO₃ is treated with thiophosgene at room temperature.

    • Reaction completes within 1 hour, yielding isothiocyanate after extraction and purification.

    • Yield: 70–90% .

Method Comparison

ParameterMethod AMethod B
Reaction Time12–24 hours1–2 hours
ToxicityModerate (CS₂)High (Cl₂C=S)
ScalabilitySuitable for bulkLimited by thiophosgene handling

Method B offers higher efficiency but requires stringent safety measures due to thiophosgene’s toxicity .

Applications in Proteomics and Biochemical Research

Protein Labeling and Crosslinking

The isothiocyanate group reacts selectively with lysine ε-amino groups or N-termini of proteins at pH 7–9, forming stable thiourea linkages. This property is exploited for:

  • Fluorescent Tagging: Conjugation with fluorophores (e.g., FITC derivatives) for imaging.

  • Affinity Probes: Immobilization of proteins on solid supports via covalent bonding.

Activity-Based Protein Profiling (ABPP)

Methyl (4-isothiocyanatophenyl)acetate serves as a scaffold for activity-based probes that target enzymatic active sites. For example:

  • Serine Hydrolases: The compound’s acetate group mimics natural substrates, enabling covalent modification of active-site nucleophiles.

Quantitative Mass Spectrometry

Isothiocyanate derivatives are used in isotope-coded affinity tags (ICAT) for quantitative proteomics. Differences in protein abundance between samples are quantified via LC-MS/MS after tryptic digestion.

Future Directions and Research Gaps

Unexplored Applications

  • Drug Conjugates: Antibody-drug conjugates (ADCs) leveraging isothiocyanate-amine coupling.

  • Nanoparticle Functionalization: Surface modification of quantum dots for targeted delivery.

Synthetic Improvements

  • Green Chemistry: Replace CS₂/thiophosgene with enzymatic or photocatalytic methods.

  • Continuous Flow Systems: Enhance yield and safety in large-scale production .

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